2-[[(tert-Butyldimethylsilyl)oxy]methyl]-6-methylphenylboronic Acid Pinacol Ester
Description
Structural Characterization
Molecular Architecture and Bonding Patterns
The compound features a phenyl ring substituted at the 2-position with a boronic acid pinacol ester and at the 6-position with a methyl group. The boronic acid pinacol ester moiety is connected via a methylene linker to a tert-butyldimethylsilyl (TBDMS) group, which serves as a hydroxyl-protecting agent. Key structural elements include:
- Phenyl core : A benzene ring with substituents at positions 2 and 6.
- Boronic acid pinacol ester : A boron atom bonded to two pinacol-derived oxygen atoms and a phenyl ring.
- TBDMS group : A silicon atom bonded to a tert-butyl group, two methyl groups, and an oxygen atom linked to the methylene bridge.
Table 1: Molecular Features
The TBDMS group enhances stability by preventing premature oxidation of the hydroxyl moiety, while the pinacol ester ensures compatibility with palladium-catalyzed cross-coupling reactions.
Spectroscopic Identification
Spectroscopic data are critical for confirming the compound’s identity and purity.
¹H NMR and ¹³C NMR
- TBDMS group : Methyl groups on silicon appear as a singlet (δ ~0.3–0.5 ppm) and tert-butyl protons as a singlet (δ ~1.0–1.1 ppm).
- Pinacol ester : Six equivalent methyl groups resonate as a singlet (δ ~1.2–1.3 ppm).
- Phenyl ring : Aromatic protons at positions 3, 4, and 5 (ortho, meta to substituents) show splitting patterns dependent on substitution.
Properties
IUPAC Name |
tert-butyl-dimethyl-[[3-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methoxy]silane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H35BO3Si/c1-15-12-11-13-16(14-22-25(9,10)18(2,3)4)17(15)21-23-19(5,6)20(7,8)24-21/h11-13H,14H2,1-10H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEIGUEHPXGIYST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2CO[Si](C)(C)C(C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H35BO3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Boronic acid derivatives are often used in suzuki-miyaura cross-coupling reactions, suggesting that this compound may interact with palladium catalysts and various organic substrates in these reactions.
Mode of Action
In general, boronic esters are known to participate in transmetalation, a key step in Suzuki-Miyaura cross-coupling reactions. This involves the transfer of an organic group from boron to a transition metal, such as palladium.
Biochemical Pathways
In the context of organic synthesis, this compound likely plays a role in the formation of carbon-carbon bonds via suzuki-miyaura cross-coupling.
Biological Activity
2-[[(tert-Butyldimethylsilyl)oxy]methyl]-6-methylphenylboronic Acid Pinacol Ester, referred to as Compound X, is a boronic acid derivative known for its utility in organic synthesis, particularly in the development of biologically active compounds. Its structure comprises a boronic acid moiety, which is crucial for various biochemical interactions, and a tert-butyldimethylsilyl (TBDMS) protective group that enhances its stability and reactivity.
- Molecular Formula : C20H35BO3Si
- Molecular Weight : 362.39 g/mol
- CAS Number : 2304634-49-7
Compound X participates in Suzuki-Miyaura coupling reactions, which are pivotal in forming carbon-carbon bonds essential for synthesizing complex organic molecules. The boronic acid group allows it to interact with diols and other nucleophiles, facilitating the formation of diverse chemical structures with potential biological activity.
Biological Activity
The biological activity of Compound X can be attributed to its role as a building block in the synthesis of various therapeutic agents. Some notable findings include:
- Anticancer Activity : Compounds derived from boronic acids, including those similar to Compound X, have shown efficacy in targeting cancer cells by inhibiting proteasomal activity, leading to apoptosis in malignant cells. Research indicates that boron-containing compounds can disrupt cellular signaling pathways critical for cancer progression.
- Anti-inflammatory Properties : Studies have demonstrated that certain derivatives exhibit dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are involved in inflammatory processes. For instance, related compounds have been evaluated for their ability to reduce inflammation in animal models, showing significant promise as anti-inflammatory agents .
- Antimicrobial Activity : Some boronic acid derivatives have been explored for their antimicrobial properties against various pathogens. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Table 1: Summary of Biological Activities
Case Study: Anticancer Potential
A study investigated the anticancer effects of a series of boronic acid derivatives, including those structurally related to Compound X. These compounds were tested on various cancer cell lines, demonstrating significant cytotoxic effects at nanomolar concentrations. The mechanism was linked to the inhibition of key signaling pathways involved in cell proliferation and survival.
Case Study: Anti-inflammatory Effects
In an experimental model using rat basophilic leukemia (RBL-1) cells, derivatives similar to Compound X were evaluated for their ability to inhibit COX and LOX enzymes. Results indicated that these compounds could effectively reduce the production of inflammatory mediators, suggesting their potential use in treating inflammatory diseases .
Scientific Research Applications
Synthetic Applications
Compound X is primarily utilized in synthetic organic chemistry, especially in coupling reactions. The following are notable applications:
Suzuki-Miyaura Coupling
This reaction is one of the most prominent applications of Compound X. It allows for the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids, leading to the synthesis of complex aromatic compounds.
- Mechanism :
- The boronic acid group of Compound X undergoes transmetalation with a palladium catalyst.
- This process results in the formation of biaryl compounds, which are crucial in pharmaceuticals and materials science.
Selective Deprotection
The tert-butyldimethylsilyl (TBDMS) protecting group on the hydroxyl moiety allows for selective deprotection under specific conditions, enabling further functionalization.
- Applications :
- Facilitates the introduction of other functional groups.
- Enhances the reactivity and stability of the resulting compounds.
Interaction Studies
Research has been conducted to investigate the reactivity of Compound X with various substrates. These studies focus on:
- Catalytic Properties : Understanding how Compound X behaves under different reaction conditions.
- Compatibility with Substrates : Evaluating its effectiveness in diverse synthetic pathways.
Synthesis of Biologically Active Compounds
One case study involved using Compound X to synthesize a series of biologically active heterocycles through Suzuki-Miyaura coupling. The resulting compounds demonstrated significant activity against specific cancer cell lines, highlighting the therapeutic potential of derivatives synthesized from Compound X.
Development of New Materials
Another study explored the use of Compound X in creating new polymeric materials with enhanced electrical properties. By incorporating boronic esters into polymer chains, researchers were able to develop materials suitable for electronic applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Stability
Key Insights :
Reaction Yield Comparison :
Stability and Handling
- Target Compound: Requires anhydrous storage (TBS is moisture-sensitive). No significant hazards reported in Safety Data Sheets (SDS) .
- 3-Chloro-5-(trifluoromethyl)phenylboronic acid pinacol ester (): CF3 groups enhance stability but increase toxicity (handling requires PPE).
- Boc-protected analogs (): Boc groups decompose under strong acids (e.g., TFA), unlike TBS.
Commercial Availability
Q & A
Q. What are the recommended storage and handling protocols for this compound to ensure stability in laboratory settings?
The compound should be stored in a sealed container under inert gas (e.g., argon or nitrogen) at 2–8°C, as refrigeration minimizes decomposition risks . Moisture-sensitive boronic esters typically degrade via hydrolysis; thus, anhydrous conditions during handling (e.g., glovebox or Schlenk line) are critical . Precautionary statements from safety data sheets (H302, H315, H319, H335) advise against inhalation, skin contact, and ingestion, requiring PPE like nitrile gloves and safety goggles .
Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?
Methodological approaches include:
- NMR spectroscopy : Confirm the tert-butyldimethylsilyl (TBS) group via characteristic NMR signals (~0.1–0.3 ppm for Si-CH) and boronic ester peaks in NMR (~30 ppm) .
- HPLC-MS : Detect impurities or hydrolyzed byproducts (e.g., free boronic acid) using reverse-phase chromatography with UV/Vis or mass spectrometry .
- Elemental analysis : Validate empirical formula consistency (C, H, B, Si) to rule out incomplete protection or side reactions .
Q. What synthetic routes are commonly employed to prepare this boronic ester?
General methodologies for analogous pinacol boronic esters involve:
- Miyaura borylation : Transition-metal-catalyzed (e.g., Pd) coupling of aryl halides with bis(pinacolato)diboron .
- Protection strategies : The TBS group is introduced via silylation of a hydroxymethyl intermediate using tert-butyldimethylsilyl chloride (TBSCl) and a base (e.g., imidazole) in dry DMF .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from non-polar solvents .
Advanced Research Questions
Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions using this compound when low yields or side products are observed?
Contradictions in reaction efficiency often arise from:
- Catalyst selection : Screen Pd catalysts (e.g., Pd(PPh), PdCl(dppf)) and ligands (e.g., SPhos) to enhance turnover .
- Base compatibility : Test inorganic bases (KCO, CsCO) versus organic bases (EtN) to balance reactivity and boronic ester stability .
- Moisture control : Use rigorously dried solvents and molecular sieves to prevent hydrolysis of the boronic ester .
- Kinetic studies : Monitor reaction progress via NMR to identify decomposition pathways .
Q. What strategies mitigate decomposition of the TBS-protected boronic ester under acidic or basic conditions?
Stability challenges include:
- Acidic conditions : The TBS group is prone to cleavage by protic acids. Alternatives like triisopropylsilyl (TIPS) or sterically hindered bases (e.g., 2,6-lutidine) may improve stability .
- Basic conditions : Avoid strong bases (e.g., NaOH) that hydrolyze the boronic ester. Use mild bases (e.g., KPO) or buffer systems .
- Thermal stability : Conduct differential scanning calorimetry (DSC) to identify safe temperature ranges for reactions .
Q. How can researchers resolve discrepancies in reported catalytic activity of this compound in asymmetric synthesis?
Conflicting data may stem from:
- Substrate electronic effects : Electron-withdrawing groups on the aryl ring alter boronic ester reactivity. Use Hammett plots to correlate substituent effects with reaction rates .
- Stereochemical interference : The TBS group’s bulkiness may hinder chiral induction. Compare with less bulky silyl ethers (e.g., TES) in enantioselective reactions .
- Impurity profiling : Characterize batches via GC-MS to identify trace contaminants (e.g., residual palladium) that inhibit catalysis .
Methodological Considerations
Q. What analytical techniques are critical for studying hydrolysis kinetics of this compound?
Advanced approaches include:
Q. How can computational modeling aid in predicting reactivity and stability of this compound?
Employ:
- DFT calculations : Optimize molecular geometry to assess steric effects of the TBS group on reaction transition states .
- Molecular dynamics (MD) : Simulate solvent interactions to predict solubility and aggregation behavior .
- QSAR models : Correlate substituent effects (e.g., methyl vs. methoxy) with experimental reaction outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
